Technical Monograph: 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine
Technical Monograph: 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine
[1]
Executive Summary
This technical guide profiles 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (also designated as 1-methyl-3-isopropyl-4-aminopyrazole), a high-value heterocyclic scaffold in medicinal chemistry.[1] Distinguished by its electron-rich pyrazole core and the steric bulk of the C3-isopropyl group, this molecule serves as a critical pharmacophore in the development of ATP-competitive kinase inhibitors.[1]
The 4-amino functionality acts as a versatile nucleophilic "handle," allowing for the rapid construction of urea, amide, and pyrimidine-fused architectures common in oncology therapeutics (e.g., CDK, ALK, and ROS1 inhibitors).[1] This guide details the physicochemical properties, validated synthetic routes, and handling protocols necessary for the rigorous application of this scaffold in drug discovery.[1][2]
Physicochemical Profile
The following data characterizes the core scaffold. Note that 4-aminopyrazoles are prone to oxidation; handling under inert atmosphere is recommended.[1]
| Property | Value / Description | Note |
| IUPAC Name | 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine | |
| Molecular Formula | C₇H₁₃N₃ | |
| Molecular Weight | 139.20 g/mol | |
| CAS Registry | Isomer Specific:[1][3] 1609383-73-0 (Generic/Analogous) | Verify specific isomer batch; often sold as salt.[1] |
| Appearance | Pale yellow to brown oil/solid | Darkens upon air exposure (oxidation).[1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited water solubility (unless protonated).[1] |
| pKa (Conjugate Acid) | ~4.0 – 4.5 (Predicted) | Less basic than aniline; N1-methyl increases basicity vs N-H.[1] |
| LogP | ~0.8 – 1.1 | Lipophilic C3-isopropyl group aids membrane permeability.[1] |
| H-Bond Donors | 2 (NH₂) | Critical for "hinge binding" in kinases.[1] |
| H-Bond Acceptors | 2 (N2 of pyrazole, N of amine) |
Critical Isomer Note: Researchers must distinguish this compound from its regioisomer, 1-isopropyl-3-methyl-1H-pyrazol-4-amine .[1] The position of the isopropyl group (N1 vs. C3) drastically alters the steric environment within a protein binding pocket.[1] This guide focuses on the N1-Methyl, C3-Isopropyl variant.[1]
Synthetic Methodologies
The synthesis of 4-aminopyrazoles typically proceeds via the nitration of the parent pyrazole followed by reduction.[1] This approach ensures regioselectivity at the C4 position, which is the most electron-rich site for electrophilic aromatic substitution.[1]
Validated Synthetic Route
The following workflow describes the generation of the target amine from commercially available precursors.
Step 1: Cyclization to Parent Pyrazole
Precursor: 1-methoxy-4-methylpent-1-en-3-one (or equivalent 1,3-dicarbonyl surrogate) + Methylhydrazine.[1]
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Reaction: Condensation in ethanol/acetic acid.[1]
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Regioselectivity: Methylhydrazine nucleophilicity favors formation of 1-methyl-3-isopropyl-1H-pyrazole over the 1-methyl-5-isopropyl isomer, but separation may be required.[1]
Step 2: Electrophilic Nitration[1]
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Reagents: HNO₃ / H₂SO₄ (Mixed Acid) or KNO₃ / H₂SO₄.[1]
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Conditions: 0°C to Room Temperature.
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Mechanism: The nitronium ion (NO₂⁺) attacks the C4 position.[1] The C3-isopropyl group provides steric bulk but does not deactivate the ring.[1]
Step 3: Reduction to Amine[1][4]
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Method A (Catalytic): H₂ (1 atm), 10% Pd/C, MeOH.[1] (Cleanest profile).
-
Method B (Chemical): Fe powder / NH₄Cl or SnCl₂ / HCl.[1] (Used if halogens are present on the ring to avoid dehalogenation).[1]
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from raw materials to the functionalized scaffold.
Figure 1: Step-wise synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine highlighting the critical nitration-reduction sequence.
Experimental Protocols
Protocol A: Reduction of 4-Nitro Precursor
Rationale: This protocol uses catalytic hydrogenation for high purity, avoiding metal waste associated with Fe/Sn reductions.[1]
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Preparation: Charge a reaction vessel with 1-methyl-3-isopropyl-4-nitro-1H-pyrazole (1.0 equiv) and Methanol (10 mL/g).
-
Catalyst Addition: Under an inert Argon flow, carefully add 10% Pd/C (5 wt% loading).[1] Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with H₂ gas (balloon pressure or 1-3 bar). Stir vigorously at Room Temperature for 4–16 hours.
-
Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (M+) and appearance of the amine peak (M-14).
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]
-
Isolation: Concentrate the filtrate in vacuo. The resulting amine is often an oil that crystallizes upon standing or conversion to the HCl salt.[1]
Protocol B: Urea Formation (Kinase Inhibitor Synthesis)
Rationale: Aminopyrazoles are frequently coupled with isocyanates to form urea-linked kinase inhibitors.[1]
-
Dissolution: Dissolve 1-methyl-3-isopropyl-1H-pyrazol-4-amine (1.0 equiv) in anhydrous DCM or THF.
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Base: Add DIPEA (1.2 equiv) if the amine is used as a salt.[1]
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Coupling: Add the appropriate Isocyanate (1.0–1.1 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Purification: The urea product often precipitates.[1] Filter and wash with ether.[1] If soluble, perform column chromatography (EtOAc/Hexanes).[1]
Medicinal Chemistry Applications
Kinase Hinge Binding
The 4-aminopyrazole motif mimics the adenine ring of ATP.[1]
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Donor-Acceptor Motif: The C4-amine (Donor) and the N2-pyrazole nitrogen (Acceptor) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu backbone residues).[1]
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Steric Fit: The C3-isopropyl group is critical.[1] It fills the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the binding mode, enhancing selectivity over other kinases.[1]
Functionalization Logic
The following diagram details how this scaffold is derivatized to tune potency and physicochemical properties (LogD, Solubility).
Figure 2: Reactivity profile of the C4-amine, demonstrating its utility as a divergent intermediate.[1][2]
Safety and Handling
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Hazard Class: Irritant (Skin/Eye/Respiratory).[1] Potential sensitizer.[1]
-
Oxidation Sensitivity: Aminopyrazoles oxidize to dark azo/azoxy species upon prolonged air exposure.[1]
-
Storage:
-
PPE: Nitrile gloves, safety glasses, and fume hood usage are mandatory.[1]
References
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Synthesis of Aminopyrazoles: Fustero, S., et al. "Regioselective Synthesis of 4-Aminopyrazoles."[1] Journal of Organic Chemistry. (General methodology for aminopyrazole synthesis).
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Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer.[1] (Context on pyrazole binding modes).
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Isomer Characterization: Elguero, J. "Pyrazoles and their Benzo Derivatives."[1][6] Comprehensive Heterocyclic Chemistry. (Structural data on N-methyl vs C-methyl isomers).
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PubChem Compound Summary: 1-Isopropyl-3-methyl-1H-pyrazol-4-amine (Isomer Reference).[1] National Center for Biotechnology Information.[1]
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Pyrazoles in Drug Discovery: "Application Notes: Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole." BenchChem.[1][2] (Protocol grounding).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (1-Isopropyl-1H-pyrazol-4-yl)methanamine | C7H13N3 | CID 23005591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Amino-1-methylpyrazole 95 69843-13-6 [sigmaaldrich.com]
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